molecular formula C18H20N4O2S B2540716 1-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole CAS No. 1203184-74-0

1-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole

Cat. No. B2540716
CAS RN: 1203184-74-0
M. Wt: 356.44
InChI Key: VBFSVEVTYCAXFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds to "1-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole" has been explored in the literature. For instance, the synthesis of 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole was achieved through N-alkylation of 2-(pyridin-2-yl)-1H-benzo[d]imidazole. This process involved the use of experimental techniques such as IR, NMR, and UV-vis spectroscopy to characterize the compounds. The solid-state structure was further elucidated using single-crystal X-ray diffraction . Similarly, the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and its acid chloride with 2,3-Diaminopyridine were studied, yielding different products depending on the reaction conditions . These studies provide insights into the synthetic pathways that could be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of the synthesized compounds was determined using various spectroscopic techniques. In the case of the 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole, single-crystal X-ray diffraction was employed to reveal the solid-state structure. Additionally, quantum chemical calculations using density functional theory (DFT/B3LYP) with the 6-311++G(d, p) basis set were performed to theoretically characterize the molecular and spectroscopic features. These theoretical results were found to be in good agreement with the experimental data .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds have been studied. For example, the conversion of 1H-pyrazole-3-carboxylic acid into the corresponding 1H-pyrazole-3-carboxamide was achieved with a good yield. The reaction mechanism was also examined theoretically, providing a deeper understanding of the functionalization reactions that could be applicable to the synthesis of "this compound" .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were characterized using spectroscopic methods. The IR, NMR, and UV-vis spectroscopy data provided information on the functional groups, molecular geometry, and electronic transitions. Theoretical calculations complemented these findings, predicting electronic absorption spectra and confirming the experimental observations . These analyses are crucial for understanding the behavior and potential applications of the compound under study.

Scientific Research Applications

Synthesis and Characterization

  • Heterocyclic Compound Synthesis : A method has been developed for the synthesis of 3- and 4-(1H-azol-1-yl)piperidines, extending to benzo analogues, which likely shares synthetic pathways or structural similarities with the compound of interest. These methodologies are crucial for creating compounds with potential pharmaceutical applications (Shevchuk et al., 2012).

  • Antiviral Agents : The structural motif of benzimidazole, closely related to the compound , has been explored for its antiviral properties. For instance, 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines have been designed as novel inhibitors of human rhinovirus, demonstrating the versatility of these frameworks in medicinal chemistry (Hamdouchi et al., 1999).

  • Antiulcer Agents : Research into 3-substituted imidazo[1,2-a]pyridines as potential antiulcer agents underscores the utility of such compounds in developing new therapeutic agents. These studies explore the antisecretory and cytoprotective properties of these compounds (Starrett et al., 1989).

  • Corrosion Inhibition : Benzimidazole derivatives, including those structurally related to the query compound, have been investigated for their potential as corrosion inhibitors. Their effectiveness in protecting metals like steel in acidic environments has been demonstrated, highlighting their importance in industrial applications (Yadav et al., 2016).

Novel Therapeutic Applications

  • Antimycobacterial Activity : Imidazo[1,2-a]pyridine derivatives have been synthesized and tested for antimycobacterial activity, revealing the potential of such compounds in treating diseases caused by mycobacteria. This research direction exemplifies the therapeutic potential of compounds within the same chemical space (Lv et al., 2017).

properties

IUPAC Name

1-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c23-25(24,16-4-3-9-19-12-16)22-10-7-15(8-11-22)13-21-14-20-17-5-1-2-6-18(17)21/h1-6,9,12,14-15H,7-8,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFSVEVTYCAXFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C32)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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